3-(3,5-Dimethylphenyl)-4'-methylpropiophenone
Overview
Description
The compound “3-(3,5-Dimethylphenyl)-4’-methylpropiophenone” is a type of propiophenone, which is a class of aromatic ketones. It has a phenyl group substituted with two methyl groups at the 3rd and 5th positions, and a propiophenone group at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings . The specific conditions and reagents would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbonyl group in the propiophenone moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a carbonyl group could result in the compound having a polar character .Scientific Research Applications
- Application : 3,5-Dimethylphenyl isocyanate serves as a linker for chiral stationary phases. It can be covalently attached to oligosaccharides or cyclodextrins, enhancing their chiral selectivity in chromatographic separations .
Chiral Chromatography Stationary Phases
Polymer Chemistry
Environmental Monitoring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins .
Mode of Action
It may act as an antagonist at its target receptor, similar to related compounds . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, preventing the activation of the KOR by dynorphins .
Biochemical Pathways
The kor is known to be involved in the regulation of mood, reward, stress, and pain . Therefore, antagonism of this receptor could potentially impact these processes.
Pharmacokinetics
Related compounds have been found to have a bioavailability of 25% and an elimination half-life of 30–40 hours .
Result of Action
Antagonism of the kor by related compounds has been associated with potential therapeutic effects in conditions such as major depressive disorder .
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJIDIFZQFXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644878 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-11-5 | |
Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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